molecular formula C9H8O2 B3120896 2-Methylterephthalaldehyde CAS No. 27587-17-3

2-Methylterephthalaldehyde

Cat. No. B3120896
Key on ui cas rn: 27587-17-3
M. Wt: 148.16 g/mol
InChI Key: MNHWRUCVFATHDL-UHFFFAOYSA-N
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Patent
US05312913

Procedure details

Under an argon atmosphere, a 500 ml round-bottomed flask was charged with 140 ml of a toluene solution of 4.6 g (33 mmol) of the diethyl 2-methylterephthalonitrile, and further, 87 ml of a toluene solution of 18.6 g (131 mmol) of diisobutylaluminum hydride was added dropwise at -78° C. The resultant mixture was stirred for 30 minutes as it was, and then allowed to further react at room temperature for 5 hours. While the reaction mixture was hot, 4 ml of methanol was added to decompose an excess amount of the diisobutylaluminum hydride. Thereafter, the reaction mixture was poured into 250 ml of a saturated ammonium chloride aqueous solution, and the resultant mixture was stirred at room temperature for 20 minutes. The reaction mixture was recharged into a separating funnel, 100 ml of 10% sulfuric acid was added, and the resultant mixture was shaken vigorously. And, an organic layer formed was separated. This organic layer was washed with sodium bicarbonate and salt water, and dried over magnesium sulfate. The solvent was distilled off with a rotary evaporator, and the residue was purified by column chromatography to give 2.8 g (19 mmol) of 2-methylterephthalaldehyde.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
87 mL
Type
solvent
Reaction Step One
Name
diethyl 2-methylterephthalonitrile
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
4 mL
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:4](C#N)=[C:5]([CH2:12]C)[C:6](C)=[C:7]([CH:10]=1)C#N)C.[H-].C([Al+]CC(C)C)C(C)C.[Cl-].[NH4+].S(=O)(=O)(O)[OH:29].[CH3:33][OH:34]>C1(C)C=CC=CC=1>[CH3:1][C:3]1[CH:4]=[C:5]([CH:12]=[O:29])[CH:6]=[CH:7][C:10]=1[CH:33]=[O:34] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
87 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
diethyl 2-methylterephthalonitrile
Quantity
4.6 g
Type
reactant
Smiles
C(C)C=1C(=C(C(=C(C#N)C1)C)CC)C#N
Name
Quantity
140 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Five
Name
Quantity
250 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
100 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Eight
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
4 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to further react at room temperature for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was recharged into a separating funnel
CUSTOM
Type
CUSTOM
Details
And, an organic layer formed
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
This organic layer was washed with sodium bicarbonate and salt water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off with a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=O)C=CC(=C1)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19 mmol
AMOUNT: MASS 2.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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